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Understanding T790M Resistance & Detection

Q: What is the EGFR T790M mutation and why is it a problem? The EGFR T790M mutation is a
secondary "gatekeeper" mutation in exon 20. It is the most common mechanism of acquired resistance,
occurring in approximately 50-60% of NSCLC patients initially treated with first- or second-generation
EGFR TKIs (e.g., gefitinib, erlotinib, afatinib) [1] [2] [3]. This mutation restores ATP affinity to the EGFR

kinase domain, reducing the inhibitory efficacy of these earlier TKIs [2] [3].

Q: What are the recommended methods for detecting the T790M mutation in patient samples? Liquid
biopsy, which analyzes cell-free circulating tumor DNA (ctDNA) from blood plasma, is a valuable, non-
invasive alternative when tissue re-biopsy is not feasible [4] [3]. The table below compares the performance

of several commercially available detection kits, all designed to analyze plasma samples.

Reported T790M

Detection . . -

Method Core Technology Detection Rate in Key Characteristics
Clinical Cohort

In-house ARMS Amplification Refractory  42.5% (17/40 Used as part of a research

+ CE Mutation System & patients) [4] comparison; showed high

Capillary Electrophysis detection rate [4].
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Detection
Method

Super-ARMS
(AmoyDx)

Droplet Digital
PCR (Bio-Rad)

PANAMutyper

Cobas v2
(Roche)

Core Technology

Amplification Refractory

Mutation System

Digital PCR

PNA-mediated Real-
time PCR Clamping &

Melting Analysis

Real-time PCR

Reported T790M
Detection Rate in
Clinical Cohort

48.1% of samples
with an activating
EGFR mutation [3]

35% (14/40
patients) [4]

32.5% (13/40
patients) [4]

17.5% - 22.5%
(with suboptimal
template) [4]

Key Characteristics

A study of 401 samples found it
had a superior detection rate for
T790M compared to the cobas
test [3].

High sensitivity; comparable to
PANAMutyper in one study [4].

Good performance; comparable
to ddPCR [4].

An FDA-approved kit; one study
noted it may require more
template DNA [4].

> Troubleshooting Tip: The T790M mutation site is in a GC-rich region with a nearby single nucleotide
polymorphism (SNP, Q787Q), which can challenge assay design. If you encounter specificity issues, verify

that your chosen method's primers and probes are designed to avoid this SNP [4].

Strategies to Overcome T790M Resistance

Q: What are the primary therapeutic strategies to overcome T790M-mediated resistance? The main
strategy is the use of third-generation EGFR TKIs, such as Osimertinib (AZD9291) and the novel inhibitor
ASK120067. These compounds irreversibly and selectively bind to EGFR with both sensitizing (L858R,
exon 19 del) and T790M resistance mutations, while sparing the wild-type (WT) EGFR to reduce toxicity [1]

[5].

Q: What resistance mechanisms emerge against third-generation TKIs like Osimertinib? Despite initial
efficacy, resistance to third-generation TKIs inevitably develops. The mechanisms are heterogeneous and can

be categorized as follows [1] [6] [2]:
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e EGFR-dependent mechanisms: Acquisition of tertiary EGFR mutations, such as C797S, which
prevents the covalent binding of irreversible inhibitors. Other mutations include L718Q, L792F/H, and
G796S [1] [6].

¢ EGFR-independent bypass track mechanisms: Activation of alternative signaling pathways that
bypass the inhibited EGFR. The most frequent is MET amplification, found in up to 16% of patients
resistant to first-line osimertinib. Other alterations include amplifications in HER2, AXL, and mutations
in BRAF, PIK3CA, and KRAS [6] [5].

¢ Histologic transformation: Such as transformation to small cell lung cancer (SCLC) or epithelial-to-
mesenchymal transition (EMT) [2].

The following diagram illustrates the primary resistance pathways to third-generation EGFR TKIs and

potential combination strategies.
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Troubleshooting Experimental & Clinical Challenges
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Q: A patient has developed an EGFR C797S mutation after Osimertinib. What are the potential
research directions? The C797S mutation presents a significant challenge. Current research strategies focus

on:

¢ Developing fourth-generation TKIs: Compounds that can bind effectively to the EGFR protein even
in the presence of the C797S mutation.

¢ Exploring combination therapies: Using antibody-drug conjugates (ADCs) or EGFR-MET bispecific
antibodies, which have shown promising efficacy in later-line settings [5].

¢ Allele-specific targeting: Designing drugs that specifically target the less common cis vs. trans
configurations of the C797S mutation.

Q: Our lab has identified hyperactivation of a non-receptor tyrosine kinase, Ackl, in a resistant cell
line. Is this a known resistance mechanism? Yes. A 2020 study identified that hyperphosphorylation of
Ackl and its subsequent activation of anti-apoptotic signaling via the AKT pathway can contribute to
resistance to the third-generation TKI ASK120067. The study further demonstrated that concomitant
targeting of EGFR and Ack1 effectively overrode this acquired resistance both in vitro and in vivo [1]. This

represents a novel, kinase-mediated bypass resistance mechanism.

Q: Why are EGFR-mutant NSCLC patients generally less responsive to anti-PD-1/PD-L1
immunotherapy, and are there combination strategies? EGFR-mutant NSCLC tumors typically exhibit

an "immune-cold" phenotype, characterized by:

e Low Tumor Mutational Burden (TMB): This results in fewer neoantigens, reducing tumor
immunogenicity [7] [8].

¢ Immunosuppressive Tumor Microenvironment: There is often a lack of T-cell infiltration, and PD-
L1 expression may be driven by constitutive oncogenic signaling (innate immune resistance) rather
than an adaptive immune response [8].

> Critical Safety Note: Clinical trials combining osimertinib with PD-1/PD-L1 inhibitors (e.g., durvalumab)
have reported a significantly increased risk of serious adverse events, particularly drug-induced
pneumonitis (up to 38% incidence in one cohort). Extreme caution is advised when considering or designing

such combination therapies [8].

Detailed Experimental Protocol: T790M Detection by
Liquid Biopsy
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Below is a generalized protocol for detecting the T790M mutation from plasma ctDNA, synthesized from

common methodologies in the search results [4] [3].

Workflow Title: T790M Mutation Detection from Plasma ctDNA

Click to download full resolution via product page

Step 1: Blood Collection and Plasma Separation

Collect peripheral blood (e.g., 10 mL) in Streck Cell-Free DNA BCT tubes or K2ZEDTA tubes.
If using K2EDTA tubes: Process within 2 hours of collection.
If using Streck tubes: Process within 72 hours of collection.

Centrifuge using a two-step protocol:
o First spin: 3000xg for 10 minutes to separate plasma from cells.
o Transfer the supernatant to a new tube and centrifuge again at 12,000xg for 10 minutes to
remove any remaining cellular debris [3].

Step 2: ctDNA Extraction

e Use the QlAamp Circulating Nucleic Acid Kit or the cobas ctDNA Sample Preparation Kit.

© 2026 Smolecule. All rights reserved. 5/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6646711/
https://www.por-journal.com/journals/pathology-and-oncology-research/articles/10.3389/pore.2022.1610607/full
https://www.smolecule.com/products/s547919?utm_src=pdf-body-img
https://www.por-journal.com/journals/pathology-and-oncology-research/articles/10.3389/pore.2022.1610607/full
https://www.smolecule.com/products/s547919?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

e Follow the manufacturer's instructions precisely.
o Typically, input 4-6 mL of plasma for optimal yield [4] [3].

Step 3: DNA Quantification

¢ Quantify the extracted DNA using a fluorometer (e.g., Qubit 4) with a high-sensitivity (HS) dsDNA
assay Kkit.

e Assess DNA quality by checking for high-molecular-weight DNA contamination, which indicates
genomic DNA from lysed white blood cells. Capillary electrophoresis can be used for this. Only
fragmented DNA without high-molecular-weight contamination should be used for diagnosis [4].

Step 4: Target Amplification and Detection

¢ Use a validated, highly sensitive method. The following is an example of an in-house ARMS PCR
protocol from the literature [4]:
o Primers:
= T790M-forward: CCTCCACCGTGCAHCTCATCAT
= T790M-reverse: CCGTATCTCCCTTCCCTGATT
= Internal control-forward (e.g., TBXAS1): GCCCGACATTCTGCAAGTCC
= Internal control-reverse: CCACAACGGCCCTTCCCAA
o PCR Reaction: Use 2 pL of DNA (at ~15 ng/uL) in a 25 L final reaction volume with a robust
master mix.
o Cycling Conditions:
= 95°C for 5 minutes.
= 35 cycles of: 95°C for 30 s, 63°C for 30 s, 72°C for 30 s.
= Final extension at 73°C for 20 s.
o Analysis: Analyze PCR products via high-resolution capillary electrophoresis (e.g., QIAxcel).
The expected product sizes are 150 bp for T790M and 100 bp for the internal control.

Step 5: Data Analysis

e Avalid test requires a clear amplification signal from the internal control.
e Asample is positive for T790M if a distinct peak at ~150 bp is present.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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